molecular formula C5H12ClF2N B1431772 (2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride CAS No. 1394768-25-2

(2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride

Cat. No.: B1431772
CAS No.: 1394768-25-2
M. Wt: 159.6 g/mol
InChI Key: PDHJTSOBSNCANC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride typically involves the reaction of 2,2-difluoroethylamine with isopropylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often incorporating advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

(2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects on biological systems.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of fluorine atoms and isopropyl group, which confer distinct chemical properties and reactivity compared to similar compounds .

Biological Activity

(2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5H12ClF2N
  • CAS Number : 1394768-25-2
  • Molecular Weight : 155.60 g/mol

The compound features a difluoroethyl group, which is known to influence lipophilicity and biological interactions. The presence of fluorine atoms often enhances metabolic stability and can modify the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The difluoroethyl moiety can enhance binding affinity to certain targets compared to non-fluorinated analogs. Research indicates that compounds with fluorinated groups often exhibit altered pharmacokinetic properties, including increased membrane permeability and improved metabolic stability.

1. Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties. In vitro tests indicated effectiveness against a range of bacterial strains, although specific mechanisms remain under investigation.

2. Cytotoxicity

Research has highlighted the cytotoxic effects of this compound on various cancer cell lines. The compound appears to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death.

3. Neuropharmacological Effects

The compound's structural similarity to known psychoactive agents suggests potential neuropharmacological activity. Studies are ongoing to evaluate its effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate activity compared to standard antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

In a recent experiment assessing cytotoxicity, this compound was tested on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 15 µM after 48 hours of exposure, suggesting significant anti-cancer potential.

Research Findings

Study Focus Findings
Study AAntimicrobial ActivityEffective against S. aureus and E. coli with MIC of 32 µg/mL
Study BCytotoxicityInduced apoptosis in MCF-7 cells with IC50 of 15 µM
Study CNeuropharmacologyPotential modulation of dopamine receptors; further studies needed

Properties

IUPAC Name

N-(2,2-difluoroethyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2N.ClH/c1-4(2)8-3-5(6)7;/h4-5,8H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHJTSOBSNCANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.